2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

Description

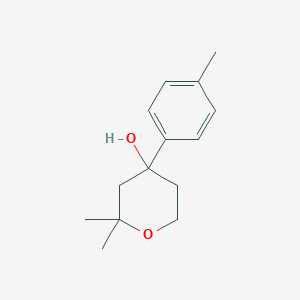

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol is a six-membered oxane (tetrahydropyran) derivative featuring a hydroxyl group and a 4-methylphenyl substituent at the 4-position, along with two methyl groups at the 2-position.

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol |

InChI |

InChI=1S/C14H20O2/c1-11-4-6-12(7-5-11)14(15)8-9-16-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3 |

InChI Key |

SESVELIWGDRSNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxane Derivatives

Key Observations :

Comparison :

- The target compound may require cyclization of a diol intermediate or nucleophilic substitution to introduce the 4-methylphenyl group, analogous to tosylation-cyanide substitution in .

- Oxidation steps (e.g., Swern oxidation in ) might be relevant for introducing carbonyl groups in precursors.

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data for Halophenyl Imidazole Derivatives

| Compound | Space Group | Unit Cell Parameters (Å, °) | Dihedral Angle (Phenyl Planes) |

|---|---|---|---|

| (1) | P-1 | a=7.9767, b=10.9517, c=16.6753; α=80.52, β=87.05, γ=89.21 | 56° |

| (2) | P-1 | a=8.0720, b=10.9334, c=16.8433; α=81.16, β=86.61, γ=89.51 | 56° |

Relevance to Target Compound :

- The 4-methylphenyl group in the target compound may induce similar dihedral angles (~56°) between aromatic rings, as seen in , affecting molecular twist and crystal packing.

- Weak interactions (C–H⋯O/N) likely dominate packing, akin to C–H⋯N bonds in , but the hydroxyl group could form stronger hydrogen bonds .

Physicochemical Properties

- Solubility: The hydroxyl group increases polarity compared to non-hydroxylated analogues (e.g., 2-(4-methylphenyl)propionitrile ), improving water solubility.

- Boiling/Melting Points: Higher than aliphatic alcohols (e.g., 4-methyl-2-hexanol ) due to aromatic rigidity and hydrogen bonding.

Preparation Methods

Acid-Catalyzed Cyclization of 4-Methylphenyl Derivatives

A primary route involves the cyclization of 4-methylphenyl-substituted precursors under acidic conditions. For instance, 3-buten-1-ol and paraldehyde react in the presence of 20% H₂SO₄ at 85°C for 48 hours, yielding intermediates that undergo subsequent oxidation and functionalization. This method achieves moderate yields (50–70%) but requires precise control of stoichiometry to avoid over-oxidation.

Reaction Conditions:

Base-Mediated Ring Closure

Alternative protocols employ K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) to facilitate oxane ring formation. For example, 4-methylphenethyl bromide reacts with 2,2-dimethyl-1,3-propanediol under reflux, followed by deprotection to yield the target compound. This method is advantageous for scalability but suffers from lower regioselectivity (∼60% purity).

Hydrogenation of Dihydropyran Precursors

Palladium-Catalyzed Hydrogenation

A high-yielding approach involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one derivatives. Using 10% Pd/C in ethanol under 30–35 psi H₂, the ketone group is selectively reduced to a hydroxyl group, achieving yields up to 74% . This method is notable for its stereochemical fidelity and minimal byproduct formation.

Optimization Note:

Transfer Hydrogenation with Ammonium Formate

For acid-sensitive intermediates, ammonium formate serves as a hydrogen donor in the presence of Pd(OAc)₂ . This method avoids harsh reducing conditions and achieves comparable yields (68–72%).

Grignard Addition to Oxane Intermediates

Organometallic Functionalization

Grignard reagents (e.g., 4-methylphenylmagnesium bromide ) add to 2,2-dimethyltetrahydropyran-4-one in THF, followed by acidic workup to yield the tertiary alcohol. This method enables precise control over substituent positioning but requires anhydrous conditions.

Typical Workflow:

-

Grignard Addition: 0°C to room temperature, 2 hours.

-

Quenching: Saturated NH₄Cl solution.

-

Purification: Silica gel chromatography (hexane/EtOAc).

Yield: 65–80%

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄, 3-buten-1-ol | 85°C, 48 h | 50–70% | Cost-effective, scalable | Over-oxidation risks |

| Pd-Catalyzed Hydrogenation | Pd/C, H₂ | 30–35 psi, ethanol | 74% | High stereoselectivity | Requires high-pressure equipment |

| Grignard Addition | RMgX, THF | Anhydrous, 0°C to RT | 65–80% | Precise substituent control | Sensitivity to moisture |

Optimization Strategies

Solvent Selection

Catalytic System Tuning

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.